molecular formula C9H8BrF3N2O2 B1483576 4-bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2098135-88-5

4-bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1483576
CAS RN: 2098135-88-5
M. Wt: 313.07 g/mol
InChI Key: FRECWZXZEIWRRV-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazole is a chemical compound that may be used in the preparation of various pharmaceutical and biologically active compounds . It’s also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .


Synthesis Analysis

4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .


Chemical Reactions Analysis

4-Bromopyrazole may be used in the preparation of various pharmaceutical and biologically active compounds . It’s also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .


Physical And Chemical Properties Analysis

4-Bromopyrazole has a melting point of 93°C to 96°C and a boiling point of 250°C to 260°C . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study outlined the synthesis of a broad library of pyrazole derivatives, demonstrating the compound's role as a precursor in producing biologically active molecules. This research could provide a foundation for the development of new chemical entities with potential applications in various fields, including agriculture and pharmaceuticals (Donohue et al., 2002).

  • Another research effort focused on brominated trihalomethylenones as versatile precursors for the synthesis of pyrazole derivatives, highlighting the compound's utility in generating diverse chemical structures. This work emphasizes the importance of the compound in facilitating a range of substitution reactions, crucial for chemical synthesis and drug development (Martins et al., 2013).

  • The compound has also been identified as an important intermediate in the synthesis of chlorantraniliprole, a novel insecticide, indicating its value in the development of agricultural chemicals (Niu Wen-bo, 2011).

  • Research on the synthesis of condensed pyrazoles using palladium-catalyzed cross-coupling reactions with the compound as a precursor reveals its potential in creating complex chemical structures. This study further underscores the compound's role in advancing synthetic chemistry methodologies (Arbačiauskienė et al., 2011).

Biological Applications

  • Although direct biological applications of "4-bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" were not highlighted in the research papers found, related studies on pyrazole derivatives show significant potential in medicinal chemistry. For instance, the synthesis and evaluation of pyrazole derivatives for their biological activities, such as insecticidal and fungicidal properties, suggest that compounds structurally related to the mentioned chemical may have valuable applications in developing new bioactive molecules (Zhang et al., 2019).

Safety and Hazards

4-Bromopyrazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to store it in a cool, dry place in a tightly closed container .

properties

IUPAC Name

4-bromo-2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2O2/c10-5-6(8(16)17)15(3-4-1-2-4)14-7(5)9(11,12)13/h4H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRECWZXZEIWRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C(C(=N2)C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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